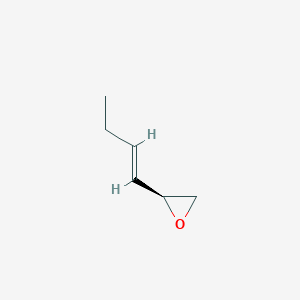
(2S)-2-(but-1-en-1-yl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(but-1-en-1-yl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a but-1-en-1-yl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(but-1-en-1-yl)oxirane can be achieved through several methods. One common approach involves the epoxidation of (2S)-2-(but-1-en-1-yl)alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high enantioselectivity.
Another method involves the use of asymmetric epoxidation catalysts, such as Jacobsen’s catalyst, which can facilitate the formation of the oxirane ring with high enantiomeric excess. The reaction conditions for this method usually include the use of a suitable solvent, such as dichloromethane, and a controlled temperature to ensure optimal yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized catalysts and automated systems can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the production process more sustainable.
化学反应分析
Types of Reactions
(2S)-2-(but-1-en-1-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted oxiranes or other derivatives. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as osmium tetroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or other oxygenated products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted oxiranes or other derivatives.
科学研究应用
(2S)-2-(but-1-en-1-yl)oxirane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and stereochemistry make it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving oxiranes. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other enzymes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity can be exploited to design novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the manufacture of polymers, coatings, and adhesives.
作用机制
The mechanism of action of (2S)-2-(but-1-en-1-yl)oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.
In biological systems, the compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols. The stereochemistry of the compound plays a crucial role in determining the specificity and efficiency of these enzymatic reactions.
相似化合物的比较
(2S)-2-(but-1-en-1-yl)oxirane can be compared with other similar compounds, such as:
(2R)-2-(but-1-en-1-yl)oxirane: The enantiomer of the compound, which has the opposite stereochemistry at the chiral center.
(2S)-2-(but-2-en-1-yl)oxirane: A structural isomer with a different position of the double bond in the butenyl group.
(2S)-2-(but-1-en-1-yl)oxetane: A compound with a four-membered oxetane ring instead of the three-membered oxirane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and properties compared to its analogs.
属性
IUPAC Name |
(2S)-2-[(E)-but-1-enyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h3-4,6H,2,5H2,1H3/b4-3+/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTBBIXVWBWSMW-YUDCMIJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/[C@H]1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
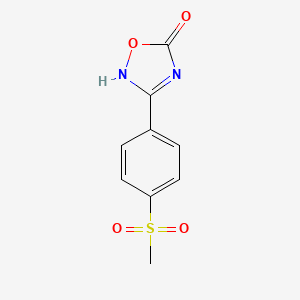
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid amide](/img/structure/B8075513.png)
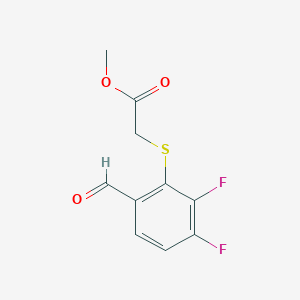
![6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B8075522.png)
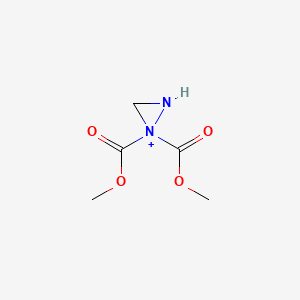
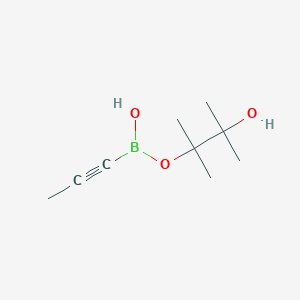
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B8075541.png)
![sodium;3-[(2Z)-2-[3-[(2,4-dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonate](/img/structure/B8075549.png)
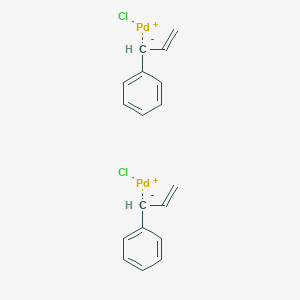
![(10E,14E,16E)-6'-Butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8075565.png)
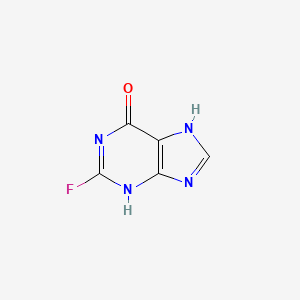

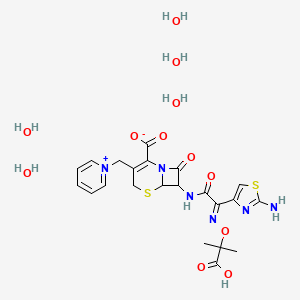
![1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol](/img/structure/B8075625.png)
